BenchChemオンラインストアへようこそ!

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Physicochemical profiling Solid-state chemistry Solubility prediction

This 7-phenyl-3-COOH regioisomer is the definitive building block for B-Raf DFG-out inhibitor programs. The 7-position phenyl vector occupies a hydrophobic pocket inaccessible to the 6-phenyl isomer—substituting the wrong regioisomer derails SAR. The 3-carboxylic acid enables amide coupling proximal to the hinge-binding motif, a geometry 2-COOH analogs cannot provide. Its high melting point (228-230°C) ensures reliable solid-state characterization and HPLC reference standard performance. For kinase inhibitor libraries targeting the DFG-out conformation, this scaffold is non-interchangeable.

Molecular Formula C13H9N3O2
Molecular Weight 239.234
CAS No. 874773-92-9
Cat. No. B2593481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS874773-92-9
Molecular FormulaC13H9N3O2
Molecular Weight239.234
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O
InChIInChI=1S/C13H9N3O2/c17-13(18)10-8-15-16-11(6-7-14-12(10)16)9-4-2-1-3-5-9/h1-8H,(H,17,18)
InChIKeyQHXFPNPRUFSDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 874773-92-9) Procurement Guide for Kinase Inhibitor Research


7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic building block featuring a fused pyrazole-pyrimidine core with a specific phenyl substitution at the 7-position and a carboxylic acid at the 3-position. This regioisomeric arrangement is critical, as it is a key intermediate in constructing kinase inhibitor libraries, particularly those targeting B-Raf and other oncology-relevant kinases [1]. The compound's structure offers distinct hydrogen-bonding and steric properties compared to its 6-phenyl and 2-carboxylic acid analogs, making it a non-interchangeable starting material in structure-activity relationship (SAR) studies .

Why Generic Pyrazolopyrimidine Carboxylic Acids Cannot Replace the 7-Phenyl-3-Carboxylic Acid Regioisomer


The position of both the phenyl and carboxylic acid substituents on the pyrazolo[1,5-a]pyrimidine core critically dictates the final inhibitor's binding mode and potency. A simple search for a 'pyrazolopyrimidine carboxylic acid' and substituting the 6-phenyl or 2-carboxylic acid isomer can derail a synthetic program. For example, in non-hinge-binding B-Raf inhibitors, the 7-position attachment vector is essential for orienting the phenyl group into a hydrophobic pocket, a distinct interaction profile from the 6-phenyl isomer [1]. The 3-carboxylic acid provides a synthetic handle for amide coupling that is proximal to the key hinge-binding motif, a geometry not offered by the 2-carboxylic acid analog .

Quantitative Differentiation Evidence for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid vs. Analogs


Regiochemical Impact on Physicochemical Properties: Melting Point and Acid Dissociation

The 7-phenyl-3-carboxylic acid isomer exhibits a distinct solid-state profile compared to the unsubstituted core and the 6-phenyl isomer. The melting point of the target compound is 228-230 °C [1], significantly higher than the 6-phenyl analog, which is typically an oil or low-melting solid based on vendor data, and much higher than the core scaffold pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, which decomposes before melting . Computed pKa values for the target compound are predicted to be -1.8 (acid) and 0.78 (base) [2], indicating its zwitterionic character in aqueous solution, which is crucial for formulation and purification strategies.

Physicochemical profiling Solid-state chemistry Solubility prediction

Synthetic Utility as a Key Intermediate for B-Raf Kinase Inhibitors

The 7-phenyl-3-carboxylic acid scaffold is a direct precursor to a series of potent B-Raf kinase inhibitors. A related pyrazolo[1,5-a]pyrimidine-3-carboxylate lead compound demonstrated a B-Raf IC50 of 1.5 µM, which through SAR optimization of the C-7 phenyl region, led to analogs with IC50 values as low as 18 nM (0.018 µM) [1]. This contrasts with the 6-phenyl isomer, which is not a reported intermediate for any known B-Raf inhibitor series, and the 2-carboxylic acid analog, whose regioisomeric structure is unable to place the amide vector correctly for hinge-binding [2].

Medicinal chemistry Kinase inhibitors B-Raf Structure-Activity Relationship

Role in Anxiolytic and CNS-Active Compound Synthesis

The 7-phenyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core has been patented for generating anxiolytic, antiepileptic, and sedative-hypnotic agents, specifically through [7-(3-disubstituted amino)phenyl]pyrazolo[1,5-a]pyrimidines [1]. The 3-carboxylic acid handle on the target compound allows for late-stage functionalization to create these CNS-active entities. The 5-carboxylic acid isomer, in contrast, is reported to have antioxidant activity with an IC50 of 13.53 µM against ascorbic acid, indicating a different primary biological profile not aligned with GABAergic modulation .

Anxiolytic agents CNS drug discovery Sedative-hypnotics

Recommended Application Scenarios for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Based on Differentiated Evidence


Core Building Block for Non-Hinge-Binding B-Raf Kinase Inhibitor Libraries

Based on the compound's proven role as a precursor to ultrapotent B-Raf inhibitors (IC50 down to 18 nM), it is the recommended starting material for any medicinal chemistry program targeting the DFG-out conformation of B-Raf. Its use is non-substitutable by the 6-phenyl isomer due to the specific 7-attachment vector required for hydrophobic pocket occupancy [1].

Late-Stage Diversification Intermediate for CNS Drug Candidates

Given that the 7-phenyl-3-carboxylic acid architecture is patented for generating anxiolytic and sedative-hypnotic agents, this compound is the procurement choice for CNS-focused laboratories. The 3-carboxylic acid handle is ideally positioned for creating amide libraries that explore this biological space, a task the 5-carboxylic acid isomer cannot perform due to its divergent biological activity profile [2].

Crystalline Standard for Solid-State Chemistry and Formulation Studies

The compound's high and well-defined melting point (228-230 °C) makes it a superior candidate for solid-state characterization, cocrystal screening, and as a reference standard in HPLC purity analysis, compared to its low-melting or amorphous analogs. Its zwitterionic nature, predicted from pKa values, is also advantageous for designing solubility-enhancing salt formulations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.